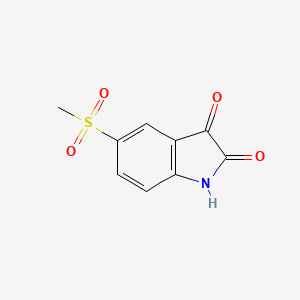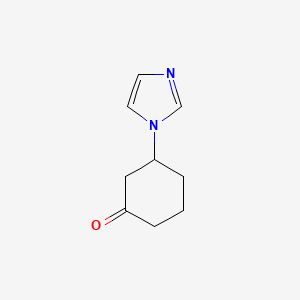![molecular formula C16H15N3 B1311434 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyrimidine CAS No. 887360-58-9](/img/structure/B1311434.png)
2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyrimidine
Vue d'ensemble
Description
Imidazo[1,2-a]pyridines, such as “2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyrimidine”, have been attracting substantial interest due to their potential pharmaceutical applications . They are considered as privileged structures because of their occurrence in many natural products .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The recent synthetic pathways of imidazo[1,2-a]pyridines have been assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .
Chemical Reactions Analysis
Imidazo[1,2-a]pyridines have been synthesized from various substrates . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed in the past decade .
Applications De Recherche Scientifique
Synthetic Approaches and Structural Modifications
CBr4 Mediated Oxidative C-N Bond Formation : A study by Huo et al. (2016) outlines a method for creating complex imidazo[1,2-α]pyrimidines through carbon tetrabromide mediated oxidative carbon-nitrogen bond formation, showcasing a synthetic pathway for similar compounds under mild, metal-free conditions (Huo, Tang, Xie, Wang, & Dong, 2016).
Medicinal Chemistry Strategies to Reduce Metabolism : Linton et al. (2011) discuss strategies to mitigate rapid metabolism by aldehyde oxidase in compounds including imidazo[1,2-a]pyrimidine, providing insight into structural adjustments for enhanced stability (Linton, Kang, Ornelas, Kephart, Hu, Pairish, Jiang, & Guo, 2011).
Biological Activities and Therapeutic Potential
Antibacterial Activity : Kethireddy, Eppakayala, and Maringanti (2015) synthesized novel derivatives that displayed significant antibacterial properties, highlighting the potential of such compounds in addressing multi-drug resistant infections (Kethireddy, Eppakayala, & Maringanti, 2015).
Antineoplastic Activity : Abdel-Hafez (2007) synthesized a series of derivatives demonstrating variable degrees of antineoplastic activity against cell lines tested, showcasing the potential of these compounds in cancer therapy (Abdel-Hafez, 2007).
Therapeutic Agent Scaffold : Deep et al. (2016) review the wide range of applications of the imidazo[1,2-a]pyridine scaffold in medicinal chemistry, noting its presence in various marketed preparations and potential in the development of novel therapeutic agents (Deep, Bhatia, Kaur, Kumar, Jain, Singh, Batra, Kaushik, & Deb, 2016).
Chemical-Genetic Profiling
Target Pathways in Yeast and Human Cells : Yu et al. (2008) performed chemical-genetic profiling on imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines, revealing their targeting of essential, conserved cellular processes and suggesting pathways conserved between yeast and human cells (Yu, López, Anaflous, El Bali, Hamal, Ericson, Heisler, Mcquibban, Giaever, Nislow, Boone, Brown, & Bellaoui, 2008).
Orientations Futures
The future directions in the research of imidazo[1,2-a]pyridines include the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes . This will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .
Mécanisme D'action
Target of Action
It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . This suggests that our compound may also interact with various biological targets.
Mode of Action
Similar compounds, such as imidazopyridines, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . This suggests that our compound may interact with its targets in a way that alters their function, leading to therapeutic effects.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that our compound may affect multiple biochemical pathways, leading to a broad spectrum of biological effects.
Result of Action
Similar compounds have shown a wide range of biological activities , suggesting that our compound may also have diverse molecular and cellular effects.
Propriétés
IUPAC Name |
2-(5,6,7,8-tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3/c1-2-5-13-10-14(7-6-12(13)4-1)15-11-19-9-3-8-17-16(19)18-15/h3,6-11H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFNAXISWDYFGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=CN4C=CC=NC4=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901181935 | |
| Record name | 2-(5,6,7,8-Tetrahydro-2-naphthalenyl)imidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901181935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyrimidine | |
CAS RN |
887360-58-9 | |
| Record name | 2-(5,6,7,8-Tetrahydro-2-naphthalenyl)imidazo[1,2-a]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887360-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(5,6,7,8-Tetrahydro-2-naphthalenyl)imidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901181935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















